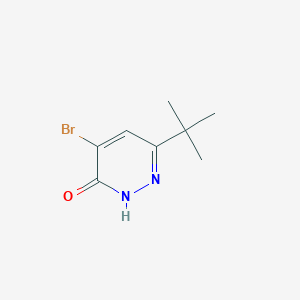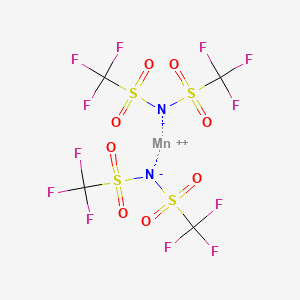
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at position 4 and a tert-butyl group at position 6 on the pyridazine ring. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 6-(tert-butyl)pyridazin-3(2H)-one.
Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom can be used in palladium-catalyzed coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 4-amino-6-(tert-butyl)pyridazin-3(2H)-one, 4-thio-6-(tert-butyl)pyridazin-3(2H)-one, etc.
Coupling Products: Products from Suzuki-Miyaura coupling might include biaryl derivatives.
科学的研究の応用
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it might inhibit a key enzyme in a bacterial pathway, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
4-Chloro-6-(tert-butyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.
4-Methyl-6-(tert-butyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of bromine.
6-(tert-Butyl)pyridazin-3(2H)-one: Lacks the bromine atom at position 4.
Uniqueness
4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one is unique due to the presence of both a bromine atom and a tert-butyl group, which can influence its reactivity and biological activity. The bromine atom makes it a versatile intermediate for further functionalization through substitution or coupling reactions.
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
5-bromo-3-tert-butyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)6-4-5(9)7(12)11-10-6/h4H,1-3H3,(H,11,12) |
InChIキー |
GREALIJBUSSMSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NNC(=O)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)

![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)



![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)




![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)

